molecular formula C10H11N3O2 B13268303 (2S)-2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid

(2S)-2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid

Cat. No.: B13268303
M. Wt: 205.21 g/mol
InChI Key: IUKWKVOZFAZNKS-QMMMGPOBSA-N
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Description

(2S)-2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrrolo[2,3-b]pyridine moiety, which is a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid typically involves multi-step organic synthesis. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with various amines in the presence of a catalytic amount of iron (III) chloride . This reaction yields N-substituted pyrroles under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various N-alkyl or N-acyl derivatives.

Scientific Research Applications

(2S)-2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity .

Comparison with Similar Compounds

    1H-pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of nitrogen atoms.

    1H-pyrrolo[2,3-b]pyridine derivatives: These derivatives have variations in the substituents attached to the pyrrolo[2,3-b]pyridine core.

Uniqueness: (2S)-2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid is unique due to its specific amino and propanoic acid functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

(2S)-2-amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid

InChI

InChI=1S/C10H11N3O2/c11-8(10(14)15)6-13-5-3-7-2-1-4-12-9(7)13/h1-5,8H,6,11H2,(H,14,15)/t8-/m0/s1

InChI Key

IUKWKVOZFAZNKS-QMMMGPOBSA-N

Isomeric SMILES

C1=CC2=C(N=C1)N(C=C2)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CC(C(=O)O)N

Origin of Product

United States

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